

An In-depth Technical Guide to the Mechanism of Action of NO-711

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Compound of Interest		
Compound Name:	NO-711ME	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

NO-711, also known as NNC-711, is a potent and highly selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] GAT-1 is a critical component of the central nervous system, responsible for the reuptake of the primary inhibitory neurotransmitter, y-aminobutyric acid (GABA), from the synaptic cleft into presynaptic neurons and surrounding glial cells.[4] By modulating the concentration of GABA in the synapse, GAT-1 plays a pivotal role in regulating GABAergic neurotransmission.[4] NO-711's selective inhibition of this transporter makes it a valuable pharmacological tool for studying the GABA system and a compound of interest for its potential therapeutic effects, such as anticonvulsant and analgesic properties.[1][2] This document provides a detailed technical overview of the core mechanism of action of NO-711, supported by quantitative data, experimental protocols, and illustrative diagrams.

Core Mechanism of Action

The primary mechanism of action of NO-711 is the competitive inhibition of the GAT-1 transporter.[5] GAT-1 is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters, which co-transports GABA into the cell along with sodium (Na+) and chloride (Cl-) ions.[6][7] NO-711 binds to the GAT-1 protein, likely at or near the GABA binding site, thereby preventing the transporter from binding to and translocating GABA across the cell membrane.



This blockade of GABA reuptake leads to a significant increase in the extracellular concentration of GABA and prolongs its presence in the synaptic cleft. The elevated synaptic GABA levels result in enhanced activation of both synaptic and extrasynaptic GABA receptors (e.g., GABA-A and GABA-B receptors), leading to a potentiation of inhibitory signaling throughout the nervous system. This enhanced inhibition is the basis for the observed pharmacological effects of NO-711, including its potent anticonvulsant activity against seizures induced by various chemoconvulsants.[2][8] Structural studies on engineered transporters suggest that NO-711, a derivative of guvacine, binds within the primary binding site of the transporter, stabilizing it in an outward-open conformation.[5]

Data Presentation

The potency and selectivity of NO-711 have been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.

Table 1: Inhibitory Potency (IC50) of NO-711 on GABA Transporters

Transporter Subtype	Species/System	IC50 Value (μM)	Reference
GAT-1	Human	0.04	[1][2][9]
GAT-1	Rat	0.38	[1]
GAT-1	Rat Brain Synaptosomes	0.047	[1][8]
GAT-1 (Neuronal)	Rat	1.238	[8]
GAT-1 (Glial)	Rat	0.636	[8]
GAT-2	Rat	171	[1][2]
GAT-3	Human	1700	[1][9]
GAT-3	Rat	349	[1]
BGT-1	Human	622	[1][2]



Table 2: In Vivo Efficacy (ED50) of NO-711 in Seizure Models

Seizure Model	Animal Model	ED50 Value (mg/kg, i.p.)	Reference
DMCM-induced (clonic)	Mouse	1.2	[2][8]
Pentylenetetrazole (PTZ)-induced (tonic)	Mouse	0.72	[8]
Pentylenetetrazole (PTZ)-induced (tonic)	Rat	1.7	[2][8]
Audiogenic (clonic and tonic)	Mouse	0.23	[2][8]

Experimental Protocols

The characterization of NO-711's mechanism of action relies on several key experimental methodologies.

1. [3H]-GABA Uptake Inhibition Assay

This assay is the gold standard for quantifying the inhibitory potency of compounds on GABA transporters.

- Objective: To determine the concentration of NO-711 required to inhibit 50% of GAT-1-mediated GABA uptake (IC50).
- Methodology:
 - Cell/Tissue Preparation: Utilize cultured cells (e.g., HEK293) transiently or stably expressing the specific GAT-1 transporter subtype, or use synaptosome preparations from rodent brain tissue.[8][10]
 - Incubation: Pre-incubate the prepared cells or synaptosomes with varying concentrations of NO-711 for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).



- Uptake Initiation: Initiate the uptake reaction by adding a solution containing a fixed concentration of radiolabeled [3H]-GABA.[10]
- Uptake Termination: After a short incubation period (e.g., 3-10 minutes), rapidly terminate the uptake process. This is typically achieved by washing the cells with ice-cold buffer to remove extracellular [3H]-GABA and stop transporter activity.
- Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.[7]
- Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the logarithm of the NO-711 concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
- 2. Radioligand Binding Assay ([3H]-Tiagabine Displacement)

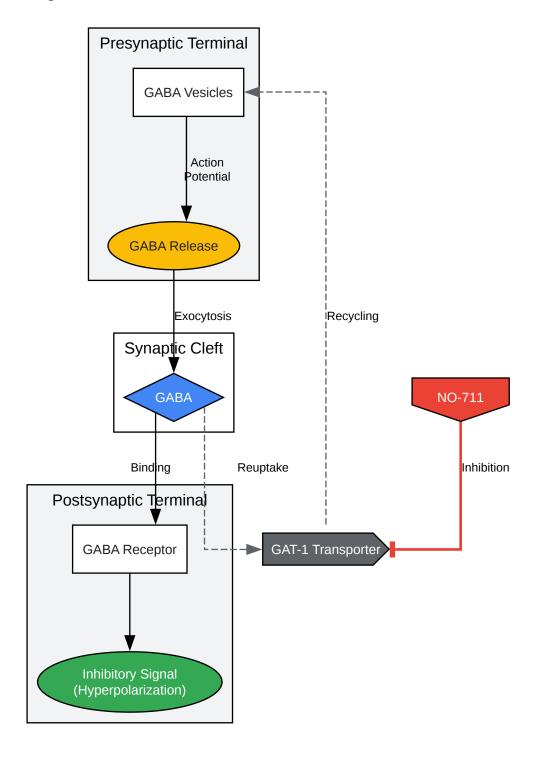
This assay measures the ability of NO-711 to compete with a known radiolabeled GAT-1 ligand, providing information about its binding affinity.

- Objective: To determine the concentration of NO-711 that displaces 50% of a specific radioligand (e.g., [³H]-tiagabine) from GAT-1.[1]
- Methodology:
 - Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing GAT-1.
 - Binding Reaction: Incubate the membranes with a fixed concentration of the radioligand (e.g., [³H]-tiagabine) and a range of concentrations of the unlabeled competitor compound (NO-711).
 - Equilibrium: Allow the binding reaction to reach equilibrium.
 - Separation: Separate the bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.
 - Quantification: Measure the radioactivity retained on the filters using a scintillation counter.



Data Analysis: Plot the percentage of specific binding against the log concentration of NO-711. The resulting competition curve is used to calculate the IC50, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

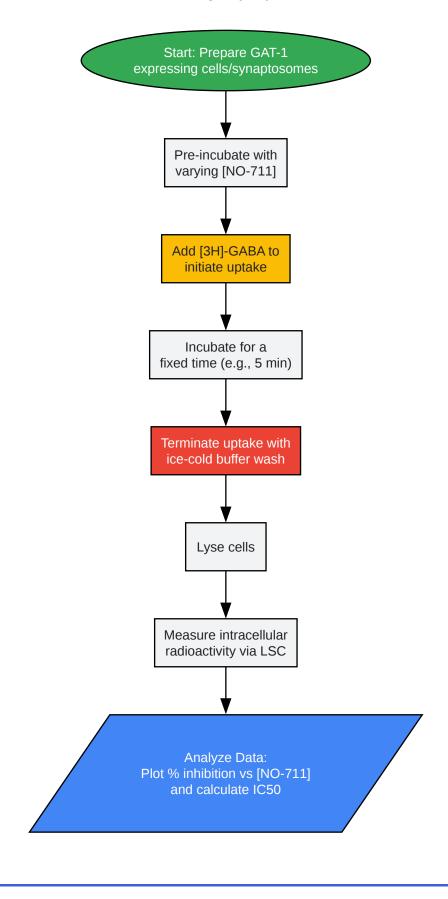
Mandatory Visualization





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Caption: Mechanism of NO-711 at a GABAergic synapse.





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Caption: Experimental workflow for a [3H]-GABA uptake inhibition assay.

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